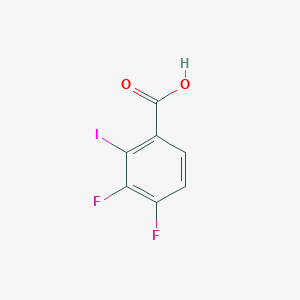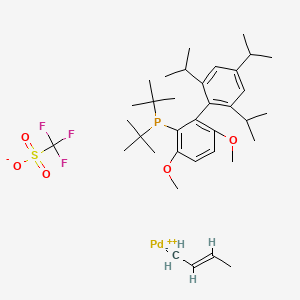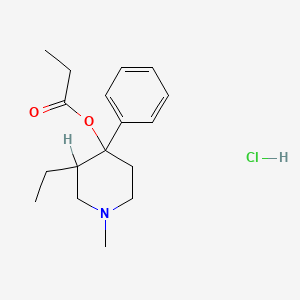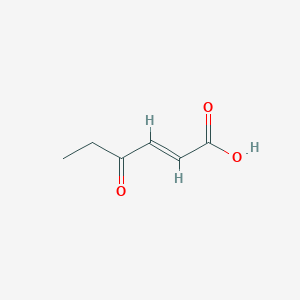
(2S)-4-(difluoromethylene)pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-4-(difluoromethylene)pyrrolidine-2-carboxylic acid is a fluorinated pyrrolidine derivative. This compound is of interest due to its unique structural features, which include a difluoromethylene group attached to the pyrrolidine ring. The presence of fluorine atoms can significantly alter the chemical and biological properties of the molecule, making it a valuable subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the use of difluoromethylation reactions, which can be catalyzed by transition metals such as copper . The reaction conditions often include the use of difluoromethylating agents and appropriate solvents to facilitate the incorporation of the difluoromethylene group.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-4-(difluoromethylene)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The difluoromethylene group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of fluorinated derivatives.
Aplicaciones Científicas De Investigación
(2S)-4-(difluoromethylene)pyrrolidine-2-carboxylic acid has several scientific research applications, including:
Comparación Con Compuestos Similares
Similar Compounds
Difluoromethyl 2-pyridyl sulfone: This compound also contains a difluoromethylene group and is used in similar synthetic applications.
Fluorinated pyridines: These compounds share the presence of fluorine atoms and exhibit similar chemical and biological properties.
Uniqueness
(2S)-4-(difluoromethylene)pyrrolidine-2-carboxylic acid is unique due to its specific structural configuration and the presence of the difluoromethylene group attached to the pyrrolidine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C6H7F2NO2 |
|---|---|
Peso molecular |
163.12 g/mol |
Nombre IUPAC |
(2S)-4-(difluoromethylidene)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H7F2NO2/c7-5(8)3-1-4(6(10)11)9-2-3/h4,9H,1-2H2,(H,10,11)/t4-/m0/s1 |
Clave InChI |
FUIVWQOWHXMFSP-BYPYZUCNSA-N |
SMILES isomérico |
C1[C@H](NCC1=C(F)F)C(=O)O |
SMILES canónico |
C1C(NCC1=C(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 6-bromo-1-[1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-yl]-7-fluoro-4-oxoquinoline-3-carboxylate](/img/structure/B13904398.png)
![5-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-2-[(1R)-1-[4-(3-methoxyazetidin-1-yl)cyclohexyl]ethyl]-3-methyl-7,8-dihydro-6H-thieno[3,2-c]azepin-4-one](/img/structure/B13904401.png)
![3,11,14,22-tetrathiahexacyclo[10.10.0.02,10.04,9.013,21.015,20]docosa-1(12),2(10),4,6,8,13(21),15,17,19-nonaene](/img/structure/B13904404.png)

![[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate](/img/structure/B13904413.png)

![[4-[(2S)-4-tert-butoxycarbonyl-2-methyl-piperazin-1-yl]phenyl]boronic acid](/img/structure/B13904429.png)

![5-Bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B13904444.png)



